
Ethyl 3-hydroxypyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate is a heterocyclic compound with a pyrazine ring structure. It is known for its versatile applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization to form the pyrazine ring. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to achieve the desired quality.
化学反应分析
Types of Reactions
Ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
科学研究应用
Ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用机制
The mechanism of action of ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: This compound has a similar structure but with a methyl group at the 5-position, which can influence its reactivity and biological activity.
3-oxo-3,4-dihydropyrazine-2-carboxylic acid: The acid form of the compound, which lacks the ethyl ester group, may exhibit different solubility and reactivity properties.
Pyrrolopyrazine derivatives: These compounds contain a fused pyrrole and pyrazine ring system, offering a different set of chemical and biological properties.
Ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
ethyl 2-oxo-1H-pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-6(10)9-4-3-8-5/h3-4H,2H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSVLUWPBPZKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
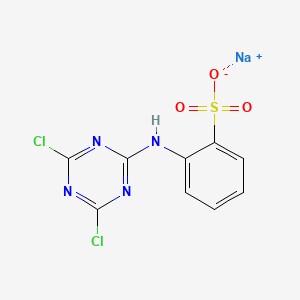
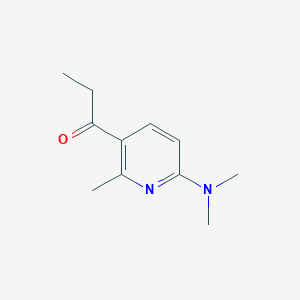


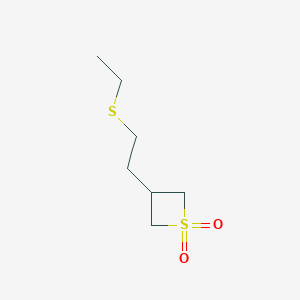
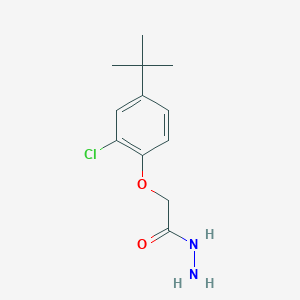
![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
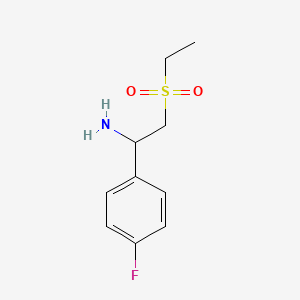
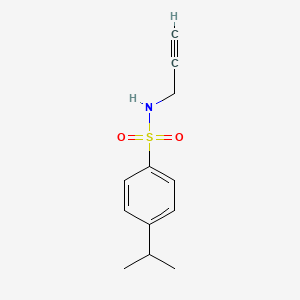

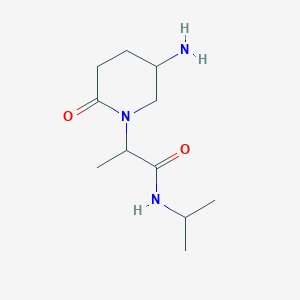
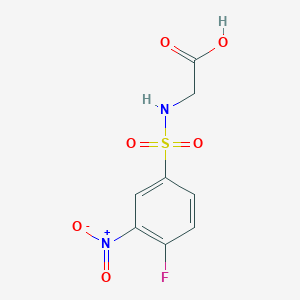
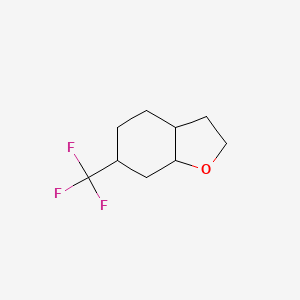
![1-[2-[[(3-Chloro-4-methoxyanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B13000967.png)
